molecular formula BaCl2H2O B052603 BARIUM CHLORIDE DIHYDRATE CAS No. 10326-27-9

BARIUM CHLORIDE DIHYDRATE

Cat. No.: B052603
CAS No.: 10326-27-9
M. Wt: 226.25 g/mol
InChI Key: MPHCLXFWCXFAFC-UHFFFAOYSA-L
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Description

Nucleophilic Aromatic Substitution (NAS) is a type of substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly significant because it allows for the modification of aromatic compounds, which are prevalent in many chemical and pharmaceutical applications .

Mechanism of Action

Target of Action

Barium chloride, dihydrate, is an inorganic compound composed of one barium ion (Ba2+) and two chloride ions (Cl-) in a 1:2 ratio . It is known to act as a potassium ion channel blocker . This means that it can interfere with the normal functioning of potassium channels, which play a crucial role in maintaining the electrical potential across cell membranes and in regulating neuronal excitability .

Mode of Action

Barium chloride interacts with its targets, the potassium ion channels, by binding to them and blocking their activity . This blockage prevents the normal flow of potassium ions through the channels, which can disrupt the electrical potential across cell membranes and alter neuronal excitability .

Biochemical Pathways

It is known that the disruption of potassium ion channels can have wide-ranging effects on various cellular processes, including cell signaling, muscle contraction, and the regulation of heart rate .

Pharmacokinetics

Barium chloride, dihydrate, is a water-soluble compound , which means it can be readily absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of barium chloride’s action are largely due to its ability to block potassium ion channels . This can lead to changes in cell signaling, muscle contraction, and heart rate regulation . It should be noted that barium chloride is considered highly toxic , and exposure to this compound can cause irritation of the eyes, mucous membrane, and skin . Ingestion or inhalation of barium chloride can also prove fatal .

Action Environment

The action, efficacy, and stability of barium chloride can be influenced by various environmental factors. For example, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments.

Biochemical Analysis

Biochemical Properties

Barium Chloride, Dihydrate is a potassium ion channel blocker . It interacts with enzymes, proteins, and other biomolecules, affecting their function and behavior . For instance, it has been found to prevent the D2-like receptor-mediated hyperpolarisation of spinal central pattern generator (CPG) neurons .

Cellular Effects

Barium Chloride, Dihydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in the soft tissues .

Molecular Mechanism

At the molecular level, Barium Chloride, Dihydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Barium Chloride, Dihydrate change over time . It has been observed to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this salt in the soft tissues .

Dosage Effects in Animal Models

In animal models, the effects of Barium Chloride, Dihydrate vary with different dosages . For instance, it has been observed to deliver mortalities at certain doses . At high doses, it can cause toxic or adverse effects .

Metabolic Pathways

Barium Chloride, Dihydrate is involved in several metabolic pathways . It interacts with enzymes or cofactors, causing effects on metabolic flux or metabolite levels .

Transport and Distribution

Barium Chloride, Dihydrate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Barium Chloride, Dihydrate affects its activity or function . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds via nucleophilic aromatic substitution typically involves the reaction of an electron-poor aromatic ring with a nucleophile. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines .

Industrial Production Methods

In industrial settings, nucleophilic aromatic substitution reactions are often carried out in large reactors where temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Nucleophilic aromatic substitution primarily involves substitution reactions where a nucleophile replaces a leaving group such as a halide. The reaction can proceed via two main mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism .

Common Reagents and Conditions

Major Products

The major products of nucleophilic aromatic substitution reactions are typically substituted aromatic compounds where the nucleophile has replaced the leaving group. For example, the reaction of para-nitrofluorobenzene with sodium methoxide yields para-nitromethoxybenzene .

Comparison with Similar Compounds

Nucleophilic aromatic substitution can be compared with other types of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS). While EAS involves the attack of an electrophile on an electron-rich aromatic ring, NAS involves the attack of a nucleophile on an electron-poor aromatic ring . Similar compounds that undergo NAS include:

  • Nitrobenzene derivatives
  • Halogenated aromatic compounds
  • Aromatic compounds with strong electron-withdrawing groups

NAS is unique in its ability to facilitate the substitution of nucleophiles on aromatic rings, which is not typically observed in other substitution reactions .

Properties

CAS No.

10326-27-9

Molecular Formula

BaCl2H2O

Molecular Weight

226.25 g/mol

IUPAC Name

barium(2+);dichloride;hydrate

InChI

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2

InChI Key

MPHCLXFWCXFAFC-UHFFFAOYSA-L

SMILES

O.O.[Cl-].[Cl-].[Ba+2]

Canonical SMILES

O.[Cl-].[Cl-].[Ba+2]

density

3.097 at 75 °F (NTP, 1992)
3.86 g/cm³

melting_point

1765 °F (NTP, 1992)
113 °C

Key on ui other cas no.

10326-27-9

physical_description

Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992)
WHITE SOLID IN VARIOUS FORMS.

Related CAS

10361-37-2 (Parent)

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Solubility in water, g/100ml at 26 °C: 37.5 (good)

Synonyms

BaCl2
barium chloride
barium chloride, (140)BaCl2
barium chloride, (153)BaCl2
barium chloride, dihydrate
barium chloride, hexahydrate
barium chloride, monohydrate
barium chloride, octaammoniate
barium dichloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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